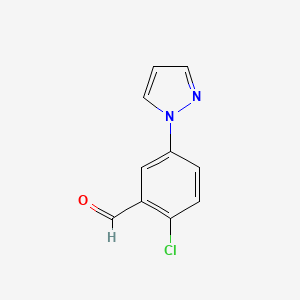

2-Chloro-5-(1h-pyrazol-1-yl)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C10H7ClN2O |

|---|---|

分子量 |

206.63 g/mol |

IUPAC 名称 |

2-chloro-5-pyrazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7ClN2O/c11-10-3-2-9(6-8(10)7-14)13-5-1-4-12-13/h1-7H |

InChI 键 |

YYPRSDVFBKZPIG-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C=O |

产品来源 |

United States |

Contextual Significance of Pyrazole and Benzaldehyde Motifs in Chemical Synthesis

The importance of the 2-Chloro-5-(1H-pyrazol-1-yl)benzaldehyde scaffold is best understood by examining its constituent parts. Both pyrazole (B372694) and benzaldehyde (B42025) moieties are fundamental building blocks in organic synthesis, each contributing distinct and valuable properties.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. mdpi.comglobalresearchonline.net Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. globalresearchonline.net The presence of two nitrogen atoms allows the pyrazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. globalresearchonline.net Its rigid, planar structure also serves as a reliable anchor for orienting functional groups in three-dimensional space, a crucial aspect of rational drug design.

The benzaldehyde motif, an aromatic ring bearing an aldehyde functional group, is a cornerstone of synthetic organic chemistry. The aldehyde group is highly versatile and participates in a vast number of chemical transformations. chemicalbook.com It is a key reactant in condensation reactions (like the Claisen-Schmidt condensation), multicomponent reactions, and the formation of Schiff bases. researchgate.net This reactivity allows chemists to readily introduce new functional groups and build molecular complexity. researchgate.net The aromatic ring itself can be further functionalized, and its electronic properties can be tuned by substituents, such as the chloro group in the target molecule, which influences the reactivity of the aldehyde. chemicalbook.com

Rationale for Investigating the 2 Chloro 5 1h Pyrazol 1 Yl Benzaldehyde Scaffold

The rationale for designing and investigating the 2-Chloro-5-(1H-pyrazol-1-yl)benzaldehyde scaffold is multifaceted, stemming from the synergistic potential of its components.

A Gateway to Novel Bioactive Molecules: By strategically combining the pharmacologically validated pyrazole (B372694) core with the synthetically versatile benzaldehyde (B42025) handle, researchers create a powerful intermediate for drug discovery programs. The aldehyde group serves as a reactive site for elaborating the structure, allowing for the synthesis of large libraries of derivatives. These derivatives can then be screened for various biological activities, leveraging the inherent bioactivity of the pyrazole motif. globalresearchonline.netresearchgate.net

Development of Functional Materials: Beyond medicinal chemistry, scaffolds like this are of interest in materials science. For instance, related pyrazole-carbaldehyde structures have been used as precursors in the synthesis of photochromic compounds, which can change their properties upon exposure to light. mdpi.com The unique electronic characteristics of the combined pyrazole and substituted benzene (B151609) rings make this scaffold a promising candidate for creating novel dyes, sensors, and other functional organic materials.

Overview of Research Scope and Methodological Approaches

Strategies for the Construction of the 1H-Pyrazole Moiety

Cyclization Reactions for Pyrazole Ring Formation

The most fundamental and widely utilized method for synthesizing the pyrazole core is the cyclocondensation reaction between a compound containing a 1,3-dielectrophilic unit and a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis and its variations, forms the backbone of pyrazole chemistry. The key precursors are readily available and can be modified to produce a wide array of substituted pyrazoles.

Key cyclization strategies include:

Condensation with 1,3-Dicarbonyl Compounds: The reaction of hydrazine hydrate (B1144303) or substituted hydrazines with 1,3-dicarbonyl compounds (like acetylacetone) is a straightforward and high-yielding route to pyrazoles. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Reaction with α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones can react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding aromatic pyrazole.

1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne. This powerful technique allows for the construction of highly functionalized pyrazoles with good regioselectivity.

Electrophilic Cyclization of α,β-Alkynic Hydrazones: Prepared from the condensation of hydrazines with propargyl aldehydes or ketones, these hydrazones can undergo electrophilic cyclization when treated with reagents like molecular iodine, directly yielding 4-iodopyrazoles.

| Reaction Type | Key Precursors | General Conditions | Typical Product |

|---|---|---|---|

| Knorr Synthesis | 1,3-Diketone + Hydrazine | Acid or base catalysis, often in an alcohol solvent | Substituted Pyrazole |

| From α,β-Unsaturated Carbonyls | Enone/Enal + Hydrazine | Formation of pyrazoline, followed by oxidation (e.g., with Br₂) | Substituted Pyrazole |

| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | Often requires a metal catalyst (e.g., copper or ruthenium) | Highly Functionalized Pyrazole |

| Electrophilic Cyclization | α,β-Alkynic Hydrazone + Electrophile (e.g., I₂) | Base (e.g., NaHCO₃) in an organic solvent | 4-Halopyrazole |

Advanced Synthetic Approaches to Functionalized Pyrazoles

Modern synthetic chemistry has introduced more sophisticated methods that offer greater control over substitution patterns and functional group tolerance. These advanced techniques are crucial for creating complex pyrazole derivatives for various applications.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity.

Metal-Catalyzed Reactions: Transition metals, particularly palladium and silver, play a significant role in advanced pyrazole synthesis. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a highly regioselective and efficient route to 3-CF3-pyrazoles.

Cascade Reactions: These reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. An example is the iodine-promoted cascade imination/halogenation/cyclization sequence for producing functionalized pyrazoles from 1,3-dicarbonyls and thiohydrazides.

Approaches for Incorporating the 2-Chloro-5-formylphenyl Group

Once the pyrazole moiety is synthesized, the next critical step is its attachment to the 2-chloro-5-formylphenyl group. This is typically achieved through N-arylation of the pyrazole ring, forming a robust C-N bond.

Direct Coupling and Condensation Reactions

The formation of the N-aryl bond between the pyrazole nitrogen and the phenyl ring is most effectively accomplished using modern cross-coupling reactions. These methods have largely superseded harsher, classical techniques due to their superior yields, milder conditions, and broader substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. orgsyn.orgresearchgate.net It involves the reaction of an amine (in this case, pyrazole) with an aryl halide (such as 2,5-dichlorobenzaldehyde (B1346813) or 2-chloro-5-fluorobenzaldehyde) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. orgsyn.orgresearchgate.net The choice of ligand is critical and often requires screening to achieve optimal results. researchgate.netresearchgate.net

Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction typically involves the copper-catalyzed coupling of an amine with an aryl halide at elevated temperatures. rsc.org While traditional Ullmann conditions can be harsh, modern variations utilize ligands (such as diamines) and alternative energy sources like microwave irradiation to promote the reaction under milder conditions, often leading to improved yields and shorter reaction times. nih.govnih.gov

| Coupling Reaction | Catalyst System | Typical Base | Common Solvents | Key Advantages |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand (e.g., XPhos, BINAP) | Cs₂CO₃, K₃PO₄, NaOtBu | Toluene (B28343), Dioxane | High functional group tolerance, milder conditions |

| Ullmann Condensation | CuI or Cu powder + Ligand (e.g., diamines, proline) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Cost-effective catalyst, can be promoted by microwave |

Precursor Synthesis and Derivatization Routes

The synthesis of the target molecule relies on the availability of suitable precursors. The primary precursor for the phenyl portion is a di-substituted benzene (B151609) ring that allows for selective N-arylation while preserving or enabling the later introduction of the formyl (aldehyde) group.

A common strategy involves starting with a dihalogenated benzaldehyde (B42025), such as 2,5-dichlorobenzaldehyde . In this precursor, the chlorine atom at the 2-position is activated by the electron-withdrawing aldehyde group, but steric hindrance can be a factor. A more reactive precursor is 2-chloro-5-fluorobenzaldehyde , where the fluorine atom is more susceptible to nucleophilic aromatic substitution by the pyrazole nitrogen under appropriate conditions.

Alternatively, the aldehyde functionality can be introduced at a later stage. For example, a precursor like 1-bromo-2-chloro-5-methylbenzene could first undergo N-arylation with pyrazole, followed by oxidation of the methyl group to the desired aldehyde. This route can prevent potential side reactions involving the aldehyde during the coupling step. The synthesis of such precursors often involves multi-step sequences, including diazotization, halogenation, and oxidation reactions starting from simpler aromatic compounds. googleapis.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Achieving a high yield of pure this compound requires careful optimization of the chosen synthetic route, particularly the C-N cross-coupling step. Several parameters must be systematically varied to identify the ideal conditions.

Catalyst and Ligand Selection: In Buchwald-Hartwig reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. researchgate.netresearchgate.net Sterically hindered, electron-rich ligands like XPhos or tBuBrettPhos often give superior results for challenging substrates. For Ullmann couplings, the copper source (CuI vs. Cu powder) and the choice of an accelerating ligand (e.g., 1,10-phenanthroline, L-proline) can dramatically affect reaction rates and yields.

Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in palladium catalysis, while inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are also widely used and can be essential for substrate compatibility. researchgate.net The choice of base can influence catalyst activity and prevent side reactions.

Solvent: The reaction solvent must be compatible with the reagents and stable at the required temperature. Aprotic polar solvents like DMF and DMSO are common for Ullmann reactions, whereas less polar solvents like toluene and dioxane are typically preferred for Buchwald-Hartwig couplings.

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reactions but can also promote decomposition and side-product formation. Optimization involves finding the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe. Microwave irradiation has emerged as a powerful tool, particularly for Ullmann reactions, as it can significantly reduce reaction times from hours to minutes. nih.gov

Systematic screening of these variables, often using design of experiment (DoE) methodologies, is the most effective way to maximize the yield and purity of the final product, ensuring an efficient and scalable synthesis.

Green Chemistry Principles in the Synthesis of this compound Analogues

The growing emphasis on sustainable chemical manufacturing has propelled the adoption of green chemistry principles in the synthesis of complex organic molecules, including analogues of this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and economically viable synthetic routes. Key areas of focus in the green synthesis of pyrazole-containing benzaldehydes and related structures include the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts.

One of the prominent green chemistry approaches is the utilization of microwave irradiation to accelerate organic reactions. dergipark.org.trmedicaljournalshouse.comnih.gov Microwave-assisted organic synthesis (MAOS) often leads to significantly reduced reaction times, increased product yields, and enhanced purity of the final products compared to conventional heating methods. medicaljournalshouse.com For instance, the synthesis of various pyrazole derivatives has been successfully achieved in minutes under microwave irradiation, whereas conventional methods might require several hours of refluxing. medicaljournalshouse.comresearchgate.net This rapid and efficient heating minimizes the formation of byproducts and reduces energy consumption. mdpi.com In the context of this compound analogues, microwave-assisted synthesis could be applied to key steps such as the cyclization to form the pyrazole ring or the formylation of the benzene ring. For example, the Vilsmeier-Haack formylation, a common method for introducing an aldehyde group, can be accelerated using microwave irradiation, leading to a more energy-efficient process. degres.eu

Ultrasound-assisted synthesis is another energy-efficient technique that has found applications in the synthesis of heterocyclic compounds, including pyrazole derivatives. researchgate.netnih.gov The use of ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. degres.eu This method has been successfully employed for the solvent-free synthesis of substituted pyrazolones, demonstrating its potential for creating pyrazole-containing architectures in an environmentally friendly manner. researchgate.net The application of ultrasound could be particularly beneficial for the synthesis of halogenated pyrazolyl benzaldehydes, potentially leading to cleaner reactions and simpler work-up procedures.

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of green chemistry. thieme-connect.com Water is an ideal green solvent due to its non-toxic nature, abundance, and non-flammability. thieme-connect.com Several multicomponent reactions for the synthesis of pyrazole derivatives have been developed in aqueous media, often with the assistance of catalysts that are effective in water. thieme-connect.combcrec.id For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in water using recyclable catalysts, showcasing the feasibility of aqueous synthesis for complex pyrazole-containing systems. bcrec.id The development of water-based synthetic routes for analogues of this compound would significantly improve the environmental profile of their production.

Solvent-free reaction conditions represent another significant advancement in green synthesis. researchgate.netresearchgate.netsci-hub.se By eliminating the solvent, this approach reduces waste, minimizes potential environmental contamination, and often simplifies the purification process. sci-hub.se Grinding techniques and reactions on solid supports are common solvent-free methods that have been applied to the synthesis of pyrazoles. sci-hub.se For instance, the condensation of β-diketones with hydrazines to form pyrazoles can be carried out efficiently under solvent-free conditions, sometimes with catalytic amounts of a solid acid. researchgate.net

The use of recyclable catalysts is a key principle of green chemistry that enhances the atom economy and reduces waste. bcrec.id Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. bcrec.id In the synthesis of pyrazole analogues, various recyclable catalysts, including biocatalysts and magnetic nanocatalysts, have been employed to promote efficient and environmentally friendly transformations. bcrec.id For example, a recyclable biocatalyst has been used for the synthesis of pyrano[2,3-c]pyrazole derivatives under solvent-free conditions. bcrec.id The development of such catalysts for the specific synthesis of this compound and its analogues would be a significant step towards a more sustainable manufacturing process.

The application of these green chemistry principles to the synthesis of halogenated pyrazole derivatives is an active area of research. beilstein-archives.org Direct C-H halogenation of pyrazole rings using safer halogenating agents under metal-free conditions presents a greener alternative to traditional halogenation methods that may use hazardous reagents. beilstein-archives.org

Below is a table summarizing various green chemistry approaches that have been applied to the synthesis of pyrazole derivatives, which could be adapted for the synthesis of this compound analogues.

| Green Chemistry Principle | Methodology | Key Advantages | Potential Application to Analogues | Reference |

|---|---|---|---|---|

| Alternative Energy Sources | Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Pyrazole ring formation, Vilsmeier-Haack formylation | dergipark.org.trmedicaljournalshouse.comdegres.eu |

| Alternative Energy Sources | Ultrasound-Assisted Synthesis | Enhanced reaction rates, applicable to solvent-free conditions | Cyclization reactions, synthesis of substituted pyrazolones | researchgate.netnih.gov |

| Use of Green Solvents | Aqueous Media | Non-toxic, abundant, and safe solvent | Multicomponent reactions for pyrazole synthesis | thieme-connect.combcrec.id |

| Solvent-Free Conditions | Grinding/Solid-Phase Synthesis | Reduced waste, simplified work-up | Condensation reactions to form the pyrazole core | researchgate.netresearchgate.netsci-hub.se |

| Use of Recyclable Catalysts | Heterogeneous Catalysts, Biocatalysts | Catalyst reusability, reduced waste, improved atom economy | Various steps in the synthetic pathway | bcrec.id |

Structural and Spectroscopic Data for this compound Not Found

Following a comprehensive search for scientific literature and data, detailed experimental results for the structural and spectroscopic analysis of the specific compound this compound could not be located. The generation of a detailed article adhering to the requested outline is therefore not possible, as it would require specific data points for NMR, vibrational, mass, and UV-Vis spectroscopies, as well as X-ray crystallography, which are not available in the public domain based on the search results.

The provided outline requires an in-depth analysis of experimental data from various advanced analytical techniques. This includes:

¹H-NMR and ¹³C-NMR: Specific chemical shifts (δ), coupling constants (J), and signal multiplicities.

FTIR, FT-Raman, and IR: Precise vibrational frequencies (cm⁻¹) for functional groups.

Mass Spectrometry (MS, LC-MS, GC-MS): Molecular ion peaks (m/z) and fragmentation patterns.

UV-Vis Spectroscopy: Wavelengths of maximum absorbance (λmax).

X-ray Crystallography: Unit cell parameters, space group, bond lengths, and bond angles.

While spectral data is available for related but structurally distinct compounds such as 2-chlorobenzaldehyde (B119727) rsc.orgnist.govnist.govnist.govchemicalbook.comresearchgate.netchemicalbook.com and other benzaldehyde derivatives, hmdb.carsc.orgrsc.orgresearchgate.netresearchgate.netnist.govresearchgate.net this information cannot be used to accurately describe this compound. The presence and specific positioning of the pyrazol-1-yl group at the C5 position and the chloro group at the C2 position on the benzaldehyde ring will uniquely influence the electronic environment and geometry of the molecule. Extrapolating data from simpler or differently substituted analogues would be scientifically inaccurate and speculative.

Without access to published experimental findings for the target compound, a scientifically rigorous article that meets the requirements for detailed research findings and data tables cannot be constructed.

Chemical Reactivity and Derivatization Strategies for 2 Chloro 5 1h Pyrazol 1 Yl Benzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a highly reactive functional group capable of undergoing oxidation, reduction, and condensation reactions. These transformations provide pathways to introduce new functional groups such as carboxylic acids, alcohols, and imines, respectively.

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, yielding 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid. This transformation is a fundamental process in organic synthesis, often employed to increase polarity or to prepare derivatives such as esters and amides. A variety of oxidizing agents can accomplish this conversion, ranging from strong, metal-based oxidants to milder, metal-free alternatives. organic-chemistry.org The choice of reagent can be critical to avoid unwanted side reactions on the electron-rich pyrazole (B372694) ring. For instance, reagents like sodium hypochlorite (B82951) (NaClO) and Oxone are effective for converting aldehydes to carboxylic acids. organic-chemistry.orgresearchgate.netresearchgate.net

Commonly employed methods for the oxidation of aromatic aldehydes are summarized in the table below.

| Reagent(s) | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid |

| Sodium Hypochlorite (NaClO) | Basic aqueous media, with or without microwave irradiation researchgate.net | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvent organic-chemistry.org | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., VO(acac)₂) organic-chemistry.org | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid |

Reduction of the aldehyde group provides the corresponding primary alcohol, (2-Chloro-5-(1H-pyrazol-1-yl)phenyl)methanol. This reaction is typically achieved with high selectivity using metal hydride reagents. The resulting benzyl (B1604629) alcohol derivative can serve as a precursor for ethers, esters, or halides. The most common and effective reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, generally used in alcoholic solvents like methanol (B129727) or ethanol, and is highly chemoselective for aldehydes and ketones. uchile.cl LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Key reduction strategies are outlined in the following table.

| Reagent(s) | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature uchile.cl | (2-Chloro-5-(1H-pyrazol-1-yl)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (2-Chloro-5-(1H-pyrazol-1-yl)phenyl)methanol |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd, Pt, Ni), pressure | (2-Chloro-5-(1H-pyrazol-1-yl)phenyl)methanol |

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. jecst.org This reaction is one of the most fundamental and versatile methods for forming carbon-nitrogen double bonds (C=N). nih.gov The process typically involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. uchile.cl The reaction is often catalyzed by a small amount of acid. A wide variety of primary amines, including aliphatic amines, anilines, and hydrazines, can be used to generate a diverse library of derivatives. researchgate.netresearchgate.netrsc.org Condensation with hydrazines or substituted hydrazines leads to the formation of corresponding hydrazones. researchgate.net

The table below illustrates the formation of various imine and hydrazone derivatives.

| Reagent | Product Class | Example Product Structure |

| Aniline (B41778) (C₆H₅NH₂) | N-aryl imine | N-((2-chloro-5-(1H-pyrazol-1-yl)phenyl)methylene)aniline |

| Ethylamine (CH₃CH₂NH₂) | N-alkyl imine | N-((2-chloro-5-(1H-pyrazol-1-yl)phenyl)methylene)ethanamine |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazone | 2-Chloro-5-(1H-pyrazol-1-yl)benzaldehyde hydrazone |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | This compound phenylhydrazone |

Modifications and Reactions of the Pyrazole Ring System

The 1-substituted pyrazole ring is an aromatic heterocycle that can participate in various substitution reactions. Its reactivity is influenced by the two nitrogen atoms within the ring and the bulky aryl substituent at the N1 position.

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgquora.com For unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. scribd.com This regioselectivity is largely retained in N1-substituted pyrazoles. Therefore, reactions such as halogenation, nitration, and sulfonation are expected to introduce a substituent at the C4 position of the pyrazole ring in this compound. For instance, direct C-H halogenation of pyrazole derivatives can be achieved using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.orgresearchgate.net Nitration of 1-arylpyrazoles can yield the 4-nitro-pyrazole derivative under certain conditions. rsc.org

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common as the ring is electron-rich. However, SNAr can occur on pi-deficient aromatic rings, such as pyridines, particularly when a good leaving group is present at an activated position (ortho or para to a ring nitrogen). youtube.comyoutube.com For the pyrazole ring in the title compound, SNAr is not a typical reaction pathway unless strong activating groups are introduced onto the ring itself.

The table below summarizes potential electrophilic substitution reactions on the pyrazole ring.

| Reaction | Reagent(s) | Expected Product |

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-5-(4-nitro-1H-pyrazol-1-yl)benzaldehyde |

| Bromination | N-Bromosuccinimide (NBS) | 2-Chloro-5-(4-bromo-1H-pyrazol-1-yl)benzaldehyde |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-5-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 1-(2-Chloro-5-formylphenyl)-1H-pyrazole-4-sulfonic acid |

In this compound, the nitrogen at position 1 (N1) is already substituted with the 2-chloro-5-formylphenyl group. The remaining nitrogen at position 2 (N2) possesses a lone pair of electrons and can act as a nucleophile. This allows for N-substitution reactions, specifically quaternization, to form pyrazolium (B1228807) salts. researchgate.net The quaternization reaction is typically performed by treating the N1-substituted pyrazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide). researchgate.net This reaction may require heat or microwave irradiation to proceed efficiently, as the nucleophilicity of the N2 nitrogen is reduced by the adjacent N1-substituent and steric hindrance. researchgate.net The resulting pyrazolium salts are ionic compounds with modified solubility and electronic properties.

The following table details the quaternization reaction.

| Reagent | Conditions | Product Class | Example Product |

| Methyl Iodide (CH₃I) | Heat or microwave irradiation | Pyrazolium Iodide Salt | 1-(2-Chloro-5-formylphenyl)-2-methyl-1H-pyrazol-1-ium iodide |

| Benzyl Bromide (BnBr) | Heat or microwave irradiation researchgate.net | Pyrazolium Bromide Salt | 2-Benzyl-1-(2-chloro-5-formylphenyl)-1H-pyrazol-1-ium bromide |

Reactivity of the Chlorinated Benzaldehyde (B42025) Core

The presence of both a chlorine atom and an aldehyde group on the benzene ring dictates the principal reactive sites of this compound. The electron-withdrawing nature of the chloro and formyl groups influences the electron density of the aromatic ring, making it susceptible to certain transformations.

The chlorine substituent on the benzaldehyde ring is a key functional group for initiating cross-coupling reactions, a powerful class of reactions in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a metal catalyst, often palladium-based, to facilitate the coupling of the chlorinated benzaldehyde with a variety of coupling partners.

Commonly employed coupling reactions include:

Suzuki Coupling: This reaction involves the coupling of the chloro-substituted ring with an organoboron compound, such as a boronic acid or boronic acid pinacol (B44631) ester. This method is widely used to introduce new aryl or vinyl substituents at the position of the chlorine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It allows for the substitution of the chlorine atom with a wide range of primary and secondary amines, providing access to a diverse array of aniline derivatives.

These halogen-directed transformations are fundamental in modifying the core structure and introducing molecular diversity, which is crucial for the development of new compounds with specific properties.

Computational and Theoretical Studies of 2 Chloro 5 1h Pyrazol 1 Yl Benzaldehyde

Molecular Docking Studies of 2-Chloro-5-(1H-pyrazol-1-yl)benzaldehyde and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and its target protein at the molecular level. Such studies are crucial for rational drug design, allowing scientists to predict binding modes and affinities, which in turn helps in optimizing lead compounds. eurasianjournals.com For pyrazole (B372694) derivatives, docking studies have been successfully employed to explore their potential as inhibitors for various enzymes implicated in diseases like cancer and Alzheimer's disease. researchgate.netresearchgate.net

The analysis of ligand-target interactions reveals the specific forces that stabilize the complex between a drug candidate and its biological target. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. mdpi.com For derivatives of pyrazole, computational studies have identified key amino acid residues within the active sites of target proteins that are crucial for binding. For instance, in studies on pyrazoline compounds, interactions with residues such as Tyr341 have been identified as important for stabilizing the ligand-protein complex through π–π stacking. acs.org Similarly, research on other heterocyclic compounds has shown that hydrogen bonding with specific residues can significantly contribute to the inhibitory activity of the molecule. acs.org

Detailed binding site analysis for derivatives of this compound would involve identifying the specific amino acids in a target protein's active site that form these critical interactions. This information is vital for understanding the mechanism of action and for designing new derivatives with improved binding and, consequently, higher efficacy.

Computational models are widely used to predict the binding affinity between a ligand and its target protein, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). nih.govnih.gov A lower binding energy generally indicates a more stable and potent ligand-protein complex. researchgate.net These predictions are invaluable in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with the highest predicted potency for synthesis and experimental testing. eurasianjournals.com

Various software and algorithms are available for these predictions, which consider factors like electrostatic forces and hydrogen bonding. echemcom.com For pyrazole-based compounds, theoretical predictions have successfully correlated with experimental biological activities, validating the utility of these in silico methods. nih.gov For example, studies on pyrazole-carboxamides as carbonic anhydrase inhibitors showed that compounds with low, favorable binding energies in docking simulations also exhibited potent inhibitory activity in laboratory assays. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate variations in a compound's chemical features with changes in its activity. nih.gov These models can identify which parts of a molecule, such as specific functional groups or substituents, are critical for its biological function.

For pyrazole derivatives, SAR studies have revealed important structural requirements for various biological activities. For example, research has shown that the introduction of specific electron-withdrawing or electron-donating groups on the phenyl rings of pyrazole scaffolds can significantly enhance or diminish their anticancer or antimicrobial activities. nih.govresearchgate.net One study on pyrazole derivatives against cancer cell lines indicated that substituting a benzene (B151609) ring with a di-chloro group resulted in moderate cytotoxic effects, highlighting the influence of halogen substituents. nih.gov These computational models provide a predictive framework that guides the design of new analogs of this compound with optimized activity profiles. mdpi.comnih.gov

Advanced Applications of 2 Chloro 5 1h Pyrazol 1 Yl Benzaldehyde in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive functional groups on the 2-Chloro-5-(1H-pyrazol-1-yl)benzaldehyde scaffold makes it an important intermediate in the synthesis of more complex molecular architectures. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and various condensation reactions. These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, paving the way for the elaboration of the core structure into more intricate designs.

For instance, the pyrazole (B372694) moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common feature in numerous pharmaceuticals and agrochemicals. The presence of this heterocycle in this compound provides a foundational element for the synthesis of novel bioactive compounds. The chloro-substituted phenyl ring can also be functionalized further through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce additional diversity and complexity to the final molecular structure. This adaptability makes this compound a sought-after precursor for chemists aiming to construct novel molecular entities with specific biological or material properties.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The aldehyde group of this compound makes it an ideal candidate for participation in several named MCRs.

One prominent example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.gov While direct participation of this compound in this reaction is not extensively documented in readily available literature, its structural features are amenable to this transformation, offering a pathway to novel pyrazole-substituted dihydropyrimidinones, which are known to exhibit a range of biological activities, including acting as calcium channel blockers. nih.gov

Another significant MCR is the Ugi reaction , a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is renowned for its ability to rapidly generate libraries of diverse peptide-like molecules. The aldehyde functionality of this compound can be readily employed in the Ugi reaction to synthesize complex amides, which can serve as scaffolds for further chemical exploration in drug discovery.

The table below illustrates the potential of this compound as a reactant in these MCRs, based on the general principles of these reactions.

| Multi-Component Reaction | Reactants (General) | Potential Product Scaffold with this compound |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Pyrazole-substituted Dihydropyrimidinone |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Complex α-acylamino carboxamide with a pyrazole-phenyl side chain |

Design of this compound-based Scaffolds for Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs with a wide range of therapeutic applications. nih.gov Consequently, this compound represents an attractive starting point for the design and synthesis of novel therapeutic agents.

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features of a molecule required for its biological activity. nih.govpjps.pk The this compound scaffold offers multiple points for derivatization to explore the pharmacophoric space. The aldehyde can be converted into various functional groups, such as amines, alcohols, or extended aromatic systems, to probe interactions with different regions of a biological target.

For instance, a pharmacophore model for a series of pyrazole derivatives with antiproliferative activity identified key hydrophobic groups and a hydrogen bond acceptor as essential features for activity. nih.gov The derivatization of the aldehyde group of this compound could be strategically employed to introduce moieties that fulfill these pharmacophoric requirements, potentially leading to the discovery of new anticancer agents.

The binding affinity of a drug molecule to its biological target is governed by a complex interplay of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Structural modifications to the this compound scaffold can be systematically explored to optimize these interactions and enhance the potency and selectivity of the resulting compounds.

Molecular docking studies on various pyrazole derivatives have provided insights into their binding modes with different protein targets, such as receptor tyrosine kinases and protein kinases. nih.gov These studies have highlighted the importance of specific substitutions on the pyrazole and phenyl rings for achieving potent inhibition. For example, the chlorine atom on the phenyl ring of this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding. The pyrazole ring itself can act as both a hydrogen bond donor and acceptor, further contributing to the binding affinity. nih.govacs.orgnih.gov

The following table summarizes the key structural features of the this compound scaffold and their potential roles in ligand-receptor interactions.

| Structural Feature | Potential Role in Ligand-Receptor Interactions |

| Aldehyde Group | Can be modified to introduce hydrogen bond donors/acceptors or hydrophobic groups. |

| Pyrazole Ring | Can act as a hydrogen bond donor (N-H) and acceptor (N). Can participate in π-π stacking interactions. |

| Chlorinated Phenyl Ring | Can engage in hydrophobic interactions and halogen bonding. Provides a scaffold for further substitution to probe different regions of the binding pocket. |

Potential in Functional Materials Research (e.g., Photochromic Systems)

Beyond its applications in the life sciences, the unique electronic and structural properties of the this compound scaffold suggest its potential utility in the development of functional materials. One area of particular interest is photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation.

Research has shown that related pyrazole-containing compounds can exhibit photochromic behavior. For example, a photochromic compound was synthesized from a one-pot, three-component reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This suggests that the pyrazole-aldehyde framework can be a key component in the design of novel photochromic systems. The electronic properties of the pyrazole ring and the substituents on the phenyl ring can be tuned to modulate the photochromic properties, such as the color change and the switching speed. The incorporation of the this compound moiety into larger conjugated systems could lead to the development of new materials for applications in optical data storage, molecular switches, and smart windows.

Future Research Directions and Perspectives for 2 Chloro 5 1h Pyrazol 1 Yl Benzaldehyde Chemistry

Novel Synthetic Methodologies

Traditional syntheses of N-aryl pyrazoles often rely on condensation reactions between hydrazines and 1,3-dicarbonyl compounds, followed by functional group manipulations. While effective, these methods can involve multiple steps, harsh conditions, and limited atom economy. Future research will likely focus on more elegant and sustainable approaches to synthesize 2-Chloro-5-(1H-pyrazol-1-yl)benzaldehyde and its derivatives.

Key areas of development include:

Direct C-H Arylation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forming C-N bonds. researchgate.netrsc.org Future methodologies could bypass the need for pre-functionalized pyrazoles or aryl halides, instead directly coupling pyrazole (B372694) with a suitable 2-chlorobenzaldehyde (B119727) precursor. This approach significantly shortens synthetic routes and reduces waste. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety, and improved scalability compared to batch processes. researchgate.netnih.gov Developing a flow-based synthesis for this compound could enable rapid optimization, higher yields, and facilitate easier scale-up for potential industrial applications. mdpi.comgalchimia.comrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and green alternative for forging complex bonds. organic-chemistry.orgorganic-chemistry.org Research into photocatalytic methods could uncover novel pathways for the N-arylation of pyrazole or the introduction of the formyl group, operating at ambient temperatures and utilizing light as a renewable energy source. researchgate.netacs.org

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition-Metal-Catalyzed C-H Arylation | Improved atom economy, fewer synthetic steps, access to diverse derivatives. researchgate.net | Development of selective and robust catalysts for direct N-arylation of pyrazole with chlorinated benzaldehydes. rsc.org |

| Continuous-Flow Synthesis | Enhanced safety, precise reaction control, rapid optimization, and scalability. nih.gov | Designing and optimizing a multi-step flow reactor for the continuous production of the target compound. galchimia.com |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, use of renewable energy, environmentally benign processes. organic-chemistry.org | Identifying suitable photocatalysts and reaction conditions for light-induced N-arylation or formylation reactions. organic-chemistry.orgacs.org |

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research should employ a combination of computational and experimental techniques to elucidate the intricate details of its formation and reactivity.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction pathways, transition state energies, and the electronic properties of intermediates. eurasianjournals.comresearchgate.net These studies can help rationalize regioselectivity in pyrazole arylation and predict the reactivity of the aldehyde group. rsc.org Molecular dynamics simulations can further explore the conformational behavior of the molecule and its interactions with catalysts or reagents. nih.gov

In-situ Spectroscopy: Advanced spectroscopic techniques, like reaction-progress kinetic analysis using NMR or IR, can monitor the concentration of reactants, intermediates, and products in real-time. This data is invaluable for validating proposed mechanisms derived from computational studies and for identifying reaction bottlenecks.

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways, particularly in complex catalytic cycles.

A deeper mechanistic understanding, particularly of the N-N bond formation in pyrazole synthesis and the factors controlling regioselectivity in copper-catalyzed N-arylation, will be a key focus. acs.orgnih.govrsc.org

Exploration of Unconventional Reactivity

The unique combination of an aldehyde, a pyrazole ring, and a chlorinated aromatic system in this compound opens the door to exploring reactivity beyond standard transformations. Future research will likely venture into activating this molecule under unconventional conditions to forge novel molecular architectures.

Electrosynthesis: Organic electrosynthesis uses electrical current to drive redox reactions, often providing unique reactivity and selectivity compared to traditional chemical reagents. chim.itnih.gov The aldehyde moiety could be subjected to electro-oxidative or electro-reductive coupling reactions. acs.orgresearchgate.net This approach offers a green and reagent-free method for generating radical intermediates, potentially leading to novel cyclization or functionalization pathways. rsc.org

Photochemical Transformations: Beyond its role in synthesis, light can be used to directly excite the molecule, unlocking unique photochemical reactivity. The benzaldehyde (B42025) group, upon photoexcitation, can act as a photocatalyst itself or undergo reactions like Paterno-Büchi cycloadditions. beilstein-journals.orgresearchgate.net Exploring the photochemical behavior of this molecule could lead to the discovery of new reactions and the synthesis of complex polycyclic structures.

Tandem/Domino Reactions: The aldehyde group is a perfect handle for initiating tandem reaction sequences. liberty.edu Future work could design one-pot reactions where an initial transformation at the aldehyde triggers subsequent cyclizations or rearrangements involving the pyrazole or the chloro-substituted ring, providing rapid access to complex heterocyclic systems.

| Reaction Type | Potential Transformation | Anticipated Outcome |

|---|---|---|

| Electrochemical Oxidation/Reduction | Anodic oxidation of the aldehyde followed by intramolecular cyclization or intermolecular coupling. researchgate.net | Synthesis of novel fused heterocyclic systems or dimers. |

| Photochemical [2+2] Cycloaddition | Reaction of the excited-state aldehyde with an alkene (Paterno-Büchi reaction). beilstein-journals.org | Formation of oxetane-containing polycyclic compounds. |

| Tandem Condensation-Cyclization | Initial Knoevenagel condensation at the aldehyde followed by an intramolecular C-H functionalization. | Rapid construction of complex, multi-ring pyrazole derivatives. |

Integration with Emerging Chemical Technologies

The pace of chemical discovery can be dramatically accelerated by integrating emerging technologies into the research workflow. For this compound, these technologies promise to rapidly expand its chemical space and uncover new applications.

Automated Synthesis Platforms: Robotic systems can perform, analyze, and optimize chemical reactions with high throughput and reproducibility. nih.govgeneonline.com Employing automated platforms can accelerate the synthesis of a library of derivatives based on the this compound scaffold, enabling faster exploration of structure-activity relationships. xtalpi.com

Artificial Intelligence (AI) and Machine Learning: AI algorithms can predict the outcomes of unknown reactions, suggest optimal synthetic routes, and even design novel molecules with desired properties. researchgate.netchemicalindustryjournal.co.uk Applying machine learning models to the chemistry of this compound could help prioritize synthetic targets and identify promising candidates for biological screening.

High-Throughput Screening (HTS): By generating libraries of derivatives through automated synthesis, HTS techniques can be used to rapidly evaluate their biological activity against a wide range of targets. chemmethod.com This approach could quickly identify potential pharmaceutical or agrochemical applications for compounds derived from this compound. nih.gov

常见问题

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Cyclocondensation | 75–85 | >90 | Scalable, minimal byproducts | |

| Vilsmeier-Haack Reaction | 60–70 | 85–90 | Compatible with electron-deficient aldehydes |

Q. Table 2. Biological Activity of Analogues

| Compound | Target | IC (µM) | Application |

|---|---|---|---|

| 2-Chloro-5-(pyrazol-1-yl)benzaldehyde | Acetylcholinesterase | 12.5 | Neurodegenerative diseases |

| 3-Fluoro-5-(pyrazol-1-yl)benzaldehyde | CYP3A4 | 8.2 | Drug metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。